molecular formula C12H12F4O2 B5069335 5,5,6,6-tetrafluoro-4-hydroxy-4-phenyl-2-hexanone

5,5,6,6-tetrafluoro-4-hydroxy-4-phenyl-2-hexanone

Cat. No.: B5069335
M. Wt: 264.22 g/mol
InChI Key: NHHQXMVRHDMJRI-UHFFFAOYSA-N
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Description

Fluorinated compounds, like the one you’re asking about, are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as stability, lipophilicity, and bioavailability . The presence of a hydroxy group (-OH) and a phenyl group (C6H5-) in the compound suggests that it might have some interesting chemical reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms, the phenyl group, and the hydroxy group in separate steps. The exact method would depend on the starting materials and the specific reactions used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, which are highly electronegative. This could make the compound more reactive towards nucleophiles. The hydroxy group could potentially be involved in hydrogen bonding or deprotonation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the hydroxy group. For example, it might have a higher boiling point and be more soluble in polar solvents compared to non-fluorinated analogs .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. Fluorinated compounds are often used in drugs because the carbon-fluorine bond is very stable, and the fluorine atom can influence the molecule’s behavior in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Direct contact or inhalation should be avoided. Specific safety data would depend on factors like its reactivity, toxicity, and environmental impact .

Future Directions

The study of fluorinated compounds is a very active area of research, particularly in the development of new pharmaceuticals and agrochemicals . Future research on this compound could involve exploring its reactivity, studying its potential uses, or developing more efficient synthesis methods.

Properties

IUPAC Name

5,5,6,6-tetrafluoro-4-hydroxy-4-phenylhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-8(17)7-11(18,12(15,16)10(13)14)9-5-3-2-4-6-9/h2-6,10,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQXMVRHDMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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